molecular formula C16H19ClN2O B1208324 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide

3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide

Cat. No. B1208324
M. Wt: 290.79 g/mol
InChI Key: LYFUGTMFJXJBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Metabolic Fate and Disposition in Rats and Dogs A study explored the metabolic fate of a similar compound, GDC-0449, which shares a structural similarity with 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide. The research showed extensive metabolism in rats and dogs, with major pathways being oxidation and subsequent phase II glucuronidation or sulfation. This study is significant for understanding the metabolic pathways of related compounds in clinical development (Yue et al., 2011).

Synthesis for Radiopharmaceutical Preparation Another study focused on the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceutical preparation. This highlights the potential of similar benzamide compounds in radiopharmaceutical applications, particularly for diagnostic imaging (Bobeldijk et al., 1990).

Potential Neuroleptic Agents Research on benzamides as potential neuroleptic agents, including compounds structurally similar to 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide, revealed inhibitory effects on stereotyped behavior in rats, suggesting potential antipsychotic applications (Iwanami et al., 1981).

Capillary Electrophoresis for Quality Control A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including benzamide derivatives. This method is useful for quality control in pharmaceuticals, demonstrating the analytical applications of benzamides (Ye et al., 2012).

Characterization of Crystalline Forms The preparation and characterization of crystalline forms of a related compound, TKS159, was investigated. Such studies are crucial for understanding the physical properties of benzamides, which can impact their pharmaceutical applications (Yanagi et al., 2000).

properties

Product Name

3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

3-chloro-N-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide

InChI

InChI=1S/C16H19ClN2O/c1-18(9-2-3-10-19-11-4-5-12-19)16(20)14-7-6-8-15(17)13-14/h6-8,13H,4-5,9-12H2,1H3

InChI Key

LYFUGTMFJXJBCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCN1CCCC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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